5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate
Overview
Description
5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate is a chemical compound with a complex molecular structure It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate typically involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with dimethylformamide (DMF) to form a benzimidazole derivative. This intermediate is then subjected to further chemical modifications, such as alkylation and hydrolysis, to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted forms of the original compound
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.
Biology: In biological research, the compound can be utilized to study various biological processes, such as enzyme inhibition or receptor binding. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It may be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) or as a component in drug formulations.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings. It may also find applications in the manufacturing of electronic devices or other high-tech products.
Mechanism of Action
The mechanism by which 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary depending on the specific biological system or disease being targeted.
Comparison with Similar Compounds
6-(Dimethylamino)purine
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one
5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness: 5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate is unique due to its specific structural features, such as the presence of both amino and dimethylamino groups
Properties
IUPAC Name |
5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH.H2O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4;;;/h5-6H,12H2,1-4H3;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUDSUANAVCOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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